Tetrabromobisphenol A-D6
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Overview
Description
Tetrabromobisphenol A-D6 is a deuterated form of Tetrabromobisphenol A, a brominated flame retardant widely used in various consumer products to reduce flammability. This compound is known for its effectiveness in enhancing fire resistance in materials such as plastics, textiles, and electronics . This compound is often used in scientific research as a stable isotope-labeled internal standard for analytical purposes.
Preparation Methods
The synthesis of Tetrabromobisphenol A-D6 involves the bromination of Bisphenol A-D6, a deuterated form of Bisphenol A. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process involves multiple steps, including the protection of hydroxyl groups, bromination, and deprotection . Industrial production methods may involve large-scale bromination reactors and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Tetrabromobisphenol A-D6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated quinones.
Reduction: Reductive dehalogenation can occur, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include debrominated derivatives and substituted bisphenol compounds.
Scientific Research Applications
Tetrabromobisphenol A-D6 is extensively used in scientific research for various applications:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and chromatography for the quantification of Tetrabromobisphenol A in environmental and biological samples.
Environmental Studies: Researchers use it to study the environmental fate and degradation pathways of brominated flame retardants.
Material Science: It is used to investigate the fire-retardant properties of materials and develop new flame-retardant formulations.
Mechanism of Action
The mechanism of action of Tetrabromobisphenol A-D6 involves its interaction with various molecular targets and pathways. It is known to disrupt endocrine functions by mimicking or antagonizing natural hormones, leading to altered hormonal signaling . Additionally, it can induce oxidative stress and apoptosis in cells by generating reactive oxygen species and activating apoptotic pathways . The compound’s brominated structure allows it to interact with cellular membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Tetrabromobisphenol A-D6 can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: The non-deuterated form, widely used in similar applications but without the stable isotope labeling.
Hexabromocyclododecane: Another brominated flame retardant with different chemical properties and applications.
Polybrominated diphenyl ethers: A class of brominated flame retardants with varying degrees of bromination and different environmental and toxicological profiles.
This compound is unique due to its deuterated nature, making it particularly useful in analytical applications where stable isotope labeling is required.
Properties
Molecular Formula |
C15H12Br4O2 |
---|---|
Molecular Weight |
549.9 g/mol |
IUPAC Name |
2,6-dibromo-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3 |
InChI Key |
VEORPZCZECFIRK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)Br)O)Br)(C2=CC(=C(C(=C2)Br)O)Br)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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